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molecular formula C9H12O2S B8562433 (2-Methoxy-4-methylsulfanyl-phenyl)-methanol

(2-Methoxy-4-methylsulfanyl-phenyl)-methanol

Cat. No. B8562433
M. Wt: 184.26 g/mol
InChI Key: GBNXJHCMOFAGNF-UHFFFAOYSA-N
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Patent
US06861419B2

Procedure details

Pyridine (4.8 mL, 60 mmol, 12 eq) was added under nitrogen to a mixture of chromium trioxide (fresh, 2 g, 20 mmol) in dry methylene chloride (15 mL) cooled over an ice bath. The mixture was stirred at 0° C. for 1 hour and Celite powder (1 g) and a solution of (2-methoxy-4-methylsulfanyl-phenyl)-methanol (934 mg, 5.07 mmol) in methylene chloride (10 mL) was added. The progress of the reaction was followed by TLC (silica gel, hexane-EtOAc-CH2Cl2-acetone (3:3:3:1 v/v) and hexane-ethyl acetate (7:3 v/v)) and analytical HPLC and when complete, the mixture was applied to a silica gel column (made up in hexane) and the column eluted with methylene chloride. Pure fractions were combined and concentrated to provide 2-methoxy-4-methylsulfanyl-benzaldehyde (730 mg, 79%). LCMS: MH+ 183.2.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
[Compound]
Name
powder
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
934 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC1C=[C:13]([S:15]C)C=CC=1CO.CCCCCC.C[CH2:26][O:27]C(C)=O.C(Cl)Cl.C[C:35](C)=[O:36].[CH3:38]CCCCC.C(OCC)(=O)C>C(Cl)Cl.CCCCCC.[O-2].[O-2].[O-2].[Cr+6]>[CH3:35][O:36][C:2]1[CH:38]=[C:6]([S:15][CH3:13])[CH:5]=[CH:4][C:3]=1[CH:26]=[O:27] |f:2.3.4.5,6.7,10.11.12.13|

Inputs

Step One
Name
Quantity
4.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Two
Name
powder
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
934 mg
Type
reactant
Smiles
COC1=C(C=CC(=C1)SC)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C.C(Cl)Cl.CC(=O)C
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled over an ice bath
WASH
Type
WASH
Details
eluted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=O)C=CC(=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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